molecular formula C15H22ClN3O2S3 B1667611 Arotinolol hydrochloride CAS No. 68377-91-3

Arotinolol hydrochloride

Cat. No. B1667611
CAS RN: 68377-91-3
M. Wt: 408 g/mol
InChI Key: XXDAXBZYUXLDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arotinolol hydrochloride is an alpha- and beta-receptor blocker developed in Japan . It is a thiopropanolamine with a tertiary butyl moiety . It has been studied for its potential to be an antihypertensive therapy . It has been introduced to be used as an antihypertensive agent since 1986 . It has also been studied for other functions like tremor control for patients with Parkinson’s disease .


Synthesis Analysis

The synthesis of Arotinolol hydrochloride involves dissolving Arotinolol in dimethyl sulfoxide (DMSO), adding concentrated hydrochloric acid, stirring, heating, filtering, and then adding acetone . The resulting white solid is Arotinolol hydrochloride .


Molecular Structure Analysis

The molecular formula of Arotinolol hydrochloride is C15H22ClN3O2S3 . Its exact mass is 407.06 and its molecular weight is 408 .


Physical And Chemical Properties Analysis

Arotinolol hydrochloride is a white solid . The stereospecificity of Arotinolol is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . Arotinolol is mainly distributed from the plasma to the liver, followed by the lungs, and lastly in the heart .

Scientific Research Applications

1. Treatment of Chronic Heart Failure

  • Summary of Application: Arotinolol, a new type of β Receptor blocker, has been observed to have clinical efficacy in the treatment of essential hypertension . It has been used in the treatment of chronic heart failure .
  • Methods of Application: Randomized controlled trials (RCTs) of arotinolol in the treatment of chronic heart failure were retrieved from seven databases according to the Cochrane manual . The main outcomes were the effective rate, left ventricular ejection fraction (LVEF), blood pressure, heart rate, cardiac index, stroke volume (SV), brain natriuretic peptide (BNP), hypersensitive C-reactive protein (Hs-CRP), left ventricular end diastolic volume (LVEDV), left ventricular end diastolic diameter (LVEDD), and adverse events (AEs) .
  • Results or Outcomes: Arotinolol significantly improved the treatment efficiency of patients with heart failure, increased LVEF, cardiac index, and SV, and reduced BNP and LVEDV . There was no statistical significance for blood pressure, heart rate, Hs-CRP, and LVEDD .

2. Antihypertensive Agent

  • Summary of Application: Arotinolol has been used as an antihypertensive agent since 1986 . It has been studied for other functions like tremor control for patients with Parkinson disease and it is currently in clinical trials for its use in the control of blood pressure and heart rate .
  • Results or Outcomes: The effects of arotinolol have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Safety And Hazards

Arotinolol hydrochloride is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Arotinolol has been studied for its potential to be an antihypertensive therapy . It has also been studied for other functions like tremor control for patients with Parkinson’s disease . It is currently under clinical trials for its use in the control of blood pressure and heart rate .

properties

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDAXBZYUXLDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52560-77-7 (Parent)
Record name Arotinolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046849
Record name Arotinolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arotinolol hydrochloride

CAS RN

68377-91-3
Record name Arotinolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68377-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arotinolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arotinolol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AROTINOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOI1HT306
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arotinolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Arotinolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Arotinolol hydrochloride
Reactant of Route 4
Arotinolol hydrochloride
Reactant of Route 5
Arotinolol hydrochloride
Reactant of Route 6
Arotinolol hydrochloride

Citations

For This Compound
103
Citations
D Bing, C Wen-peng, X Guo-liang… - African Journal of …, 2011 - academicjournals.org
… Clinical effect of arotinolol hydrochloride and its influence on renal function in elderly patients with essential hypertension. Nippon Ronen Igakkai Zasshi, 36(8): 542-546. …
Number of citations: 2 academicjournals.org
H WU, Y ZHANG, J HUANG, Y ZHANG, G LIU… - Hypertension …, 2001 - jstage.jst.go.jp
To compare the effects of an (1, 13 blocker, arotinolol, in the treatment of essential hypertension between patients with a dipper and those with a non-dipper profile by means of 24-h …
Number of citations: 21 www.jstage.jst.go.jp
K KISHI, K KAWASHIMA, H SOKABE… - Journal of pharmacobio …, 1985 - jstage.jst.go.jp
Arotinolol (S-596, ARL) is a B-adrenoceptor blocking drug with weak membrane stabilizing and a-adrenoceptor blocking activities and with-Out partial agonist action (PAA). 1 ‘4’The …
Number of citations: 4 www.jstage.jst.go.jp
S Morimoto, N Miyawaki, Y Sasaki… - Clinical and …, 1986 - Wiley Online Library
The effects of arotinolol on changes in renin release in rat kidney cortical slices in response to isoproterenol (IP) or norepinephrine (NE), were studied in comparison with those of AC‐…
Number of citations: 3 onlinelibrary.wiley.com
MA Sultan, MM Hefnawy, MM Al-Shehri - Arabian Journal of Chemistry, 2010 - Elsevier
… Stock solutions of individual S-(+)- and R-(−)-arotinolol hydrochloride were prepared in methanol to give a concentration of 80 μg/ml. The internal standard haloperidol was prepared in …
Number of citations: 7 www.sciencedirect.com
Y HARASAWA, T IMAIZUMI, SI ANDO… - Japanese Circulation …, 1994 - jstage.jst.go.jp
… In summary, the present study evaluated whether arotinolol hydrochloride and atenolol would alter the balance between the sympathetic and parasympathetic nervous systems, by …
Number of citations: 10 www.jstage.jst.go.jp
P Huang, Q Song, Y Wang, A Wang, L Guo… - Frontiers in …, 2022 - frontiersin.org
… Specifically, the keywords utilized for this search were: (“heart failure” or “cardiac decompensation”) and (“arotinolol” or “arotinolol hydrochloride”). As of August 2022, the search …
Number of citations: 5 www.frontiersin.org
YK Park, AM Kim, JW Jeong… - Korean Circulation …, 1990 - synapse.koreamed.org
To evaluate the antihypertensive effect, side effects and metabolic changes of arotinolol, a combined α and β blocker, 10-15mg of arotinolol twice a day was administered for 8 weeks in …
Number of citations: 7 synapse.koreamed.org
E Miyauchi, M Matsumoto, Y Kimura… - Nihon Ronen Igakkai …, 1999 - europepmc.org
… received 10 mg arotinolol hydrochloride daily for … arotinolol hydrochloride. Blood pressure and heart rate decreased significantly after 4 weeks of treatment with arotinolol hydrochloride (…
Number of citations: 6 europepmc.org
Y Kuroda, R Kakigi, H Shibasaki - Neurology, 1988 - AAN Enterprises
We investigated the effect of arotinolol, a new peripherally acting beta-adrenergic blocker, in 15 patients with essential tremor. The patients received 30 mg per day of arotinolol for 8 …
Number of citations: 30 n.neurology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.